Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol
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Overview
Description
Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminoethyl group.
Reaction Conditions: The key steps may include reductive amination, where cyclohexanone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclohexane compounds.
Scientific Research Applications
Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminoethyl group may facilitate binding to specific sites, while the cyclohexane ring provides structural stability. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only a hydroxyl group.
Cyclohexylamine: Contains an amino group but lacks the hydroxyl group.
2-Amino-1-cyclohexanol: Similar structure but different stereochemistry.
Uniqueness
Rac-(1s,2s)-2-(2-aminoethyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(2-aminoethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-6,9H2 |
InChI Key |
AWJXWDOCXRXZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCN)O |
Origin of Product |
United States |
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